molecular formula C17H21FN4O4S B2792443 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide CAS No. 2034334-83-1

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide

Cat. No.: B2792443
CAS No.: 2034334-83-1
M. Wt: 396.44
InChI Key: XPDDXCNNAKHWEC-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a benzo[c][1,2,5]thiadiazole moiety, and a propanamide chain

Preparation Methods

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzo[c][1,2,5]thiadiazole moiety: This step may involve the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions.

    Coupling of the isoxazole and benzo[c][1,2,5]thiadiazole units: This can be done using coupling reagents such as carbodiimides or phosphonium salts.

    Formation of the propanamide chain: This step involves the reaction of the intermediate with a suitable amine under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may involve hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of the target’s activity and subsequent biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide include:

    3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide: This compound differs by the presence of a chlorine atom instead of a fluorine atom.

    3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-bromo-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide: This compound has a bromine atom in place of the fluorine atom.

    3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-iodo-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide: This compound features an iodine atom instead of a fluorine atom.

These similar compounds highlight the uniqueness of this compound, particularly in terms of its fluorine substitution, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-11-14(12(2)26-20-11)5-7-17(23)19-8-9-22-16-10-13(18)4-6-15(16)21(3)27(22,24)25/h4,6,10H,5,7-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDDXCNNAKHWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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